16-Hydroxycommunic Acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H30O3 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(1S,4aR,5S,8aR)-5-[(2Z)-3-(hydroxymethyl)penta-2,4-dienyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C20H30O3/c1-5-15(13-21)8-9-16-14(2)7-10-17-19(16,3)11-6-12-20(17,4)18(22)23/h5,8,16-17,21H,1-2,6-7,9-13H2,3-4H3,(H,22,23)/b15-8-/t16-,17+,19+,20-/m0/s1 |
InChI Key |
WQMFCKGZGOSYJD-ZKLPNHAASA-N |
Isomeric SMILES |
C[C@]12CCC[C@]([C@@H]1CCC(=C)[C@@H]2C/C=C(\CO)/C=C)(C)C(=O)O |
Canonical SMILES |
CC12CCCC(C1CCC(=C)C2CC=C(CO)C=C)(C)C(=O)O |
Synonyms |
16-hydroxy communic acid 16-hydroxycommunic acid |
Origin of Product |
United States |
Natural Occurrence and Isolation of 16 Hydroxycommunic Acid
Plant Sources and Geographical Distribution
Primary Identification from Podocarpus fasciculus
The initial identification and isolation of 16-hydroxycommunic acid were from Podocarpus fasciculus, a species belonging to the Podocarpaceae family. chemfaces.comresearchgate.netresearchgate.netscispace.comchemfaces.cnresearchgate.net This plant is primarily found in regions of southern China and southern Japan, as well as Taiwan. researchgate.netplantaedb.com Research published in 2008 detailed the isolation of this new diterpene from a 95% ethanolic extract of Podocarpus fasciculus. chemfaces.comresearchgate.netresearchgate.netchemfaces.cn
Related Podocarpus Species as Potential Sources
The genus Podocarpus is extensive, comprising around 100 species with a wide geographical distribution, including Mexico, South Africa, southern China, and southern Japan. researchgate.net Various species within this genus are known to produce a diverse array of phytochemicals, including terpenes. researchgate.net While this compound was first identified in P. fasciculus, other Podocarpus species are also recognized as sources of various diterpenoids. These include Podocarpus nagi, Podocarpus neriifolius, and Podocarpus madagascariensis. researchgate.netmdpi.comnih.govnih.gov The presence of structurally related compounds in these species suggests they could be potential, yet unconfirmed, sources of this compound.
Methodologies for Isolation from Natural Extracts
The process of isolating this compound from its natural plant source involves a series of systematic steps, from initial extraction to final purification and structural confirmation.
Extraction Techniques from Plant Material (e.g., Ethanolic Extraction)
The journey from plant material to a purified compound begins with extraction. A common and effective method for obtaining diterpenes like this compound is through ethanolic extraction. chemfaces.comresearchgate.netresearchgate.netchemfaces.cn In a typical procedure, the air-dried and powdered plant material, such as the twigs or wood of the Podocarpus species, is subjected to extraction with a high concentration of ethanol (B145695), often around 95%, at room temperature for an extended period. mdpi.comresearchgate.net This process is usually repeated multiple times to ensure a thorough extraction of the desired compounds. mdpi.com The resulting crude extract is then concentrated, often under reduced pressure, to yield a residue that contains a mixture of phytochemicals.
Chromatographic Separation Strategies for Purification
Following extraction, the complex mixture must be separated to isolate the target compound. This is achieved through various chromatographic techniques. A common initial step involves partitioning the crude extract between different solvents, such as petroleum ether and ethyl acetate (B1210297), to group compounds based on their polarity. mdpi.com
The fractions are then subjected to further separation using methods like column chromatography. For instance, an ethyl acetate extract might be passed through a column packed with a stationary phase like MCI gel, with a gradient of ethanol in water used as the mobile phase to elute different fractions. mdpi.com High-Performance Liquid Chromatography (HPLC) is a powerful technique for the final purification of compounds. nih.gov A C18 semi-preparative HPLC column is often employed, with a mobile phase gradient, such as acetonitrile (B52724) and water, to achieve high-resolution separation and yield the pure compound. nih.gov
Spectral Methods for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)
Once a pure compound is isolated, its chemical structure must be determined. This is accomplished using a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique that provides detailed information about the carbon-hydrogen framework of the molecule. mdpi.comnih.govnih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are conducted to elucidate the connectivity of atoms. mdpi.comnih.gov
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. For example, the IR spectrum of a related diterpenoid showed characteristic absorptions for hydroxyl groups, a double bond, and a ketone carbonyl group. mdpi.com
Mass Spectrometry (MS) provides information about the molecular weight and elemental composition of the compound. mdpi.comnih.govnih.gov High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a particularly precise technique that can determine the molecular formula of a compound with a high degree of accuracy. mdpi.comnih.gov
By combining the data from these spectral methods, scientists can piece together the precise three-dimensional structure of this compound.
Biosynthesis of 16 Hydroxycommunic Acid
General Diterpene Biosynthetic Pathways
Diterpenes constitute a vast and diverse class of over 10,000 plant metabolites. nih.gov Their biosynthesis originates from the universal C20 precursor, (E,E,E)-geranylgeranyl diphosphate (B83284) (GGPP). nih.gov In plants, the precursors for GGPP are primarily produced through the plastidial 2-C-methyl-d-erythritol-4-P (MEP) pathway. nih.gov
The general pathway for diterpene formation is a modular process involving two key classes of enzymes: diterpene synthases (diTPSs) and cytochrome P450-dependent monooxygenases (P450s). nih.govresearchgate.net
Diterpene Synthase (diTPS) Activity : The process begins with the cyclization of the linear GGPP molecule by diTPSs to form various cyclic diterpene scaffolds. nih.govresearchgate.net Plant diTPSs are categorized into two main classes:
Class II diTPSs initiate the reaction by protonating the terminal double bond of GGPP, leading to a bicyclic diphosphate intermediate, such as copalyl diphosphate (CPP).
Class I diTPSs then cleave the diphosphate ester and further cyclize or rearrange the carbocation intermediate to generate the final diterpene hydrocarbon skeleton. researchgate.net These enzymes can exist as separate monofunctional proteins or as bifunctional enzymes containing both class I and class II domains. researchgate.net
Cytochrome P450 (P450) Activity : Following the creation of the core diterpene skeleton, P450s introduce functional groups through oxidative reactions. msu.eduoup.com These enzymes are crucial for the immense structural diversity of diterpenoids, catalyzing reactions such as hydroxylation, epoxidation, and carboxylation, which tailor the properties and biological activities of the final molecule. nih.govresearchgate.net The biosynthesis of diterpene resin acids in conifers, for example, involves the sequential activity of diTPSs and P450s from the CYP720B family to produce oxidized diterpenes. oup.com
Proposed Biosynthetic Route within Podocarpus Species
While the complete biosynthetic pathway for 16-Hydroxycommunic Acid has not been fully elucidated, a proposed route can be inferred from the general principles of diterpene biosynthesis and the structure of the compound. The synthesis likely proceeds in two major stages within Podocarpus species.
Formation of the Communic Acid Backbone : The initial precursor is GGPP. A Class II diTPS would first catalyze the cyclization of GGPP to form a labdane-type bicyclic intermediate, (+)-copalyl diphosphate. Subsequently, a Class I diTPS would act on this intermediate to eliminate the diphosphate group and establish the characteristic exocyclic double bonds of the communic acid structure.
Hydroxylation at Carbon-16 : The final step is the specific hydroxylation of the communic acid scaffold at the C-16 position. This oxidation reaction is almost certainly catalyzed by a specific cytochrome P450 monooxygenase. This enzyme recognizes communic acid as its substrate and introduces a hydroxyl group, yielding this compound. This terminal hydroxylation is a common modification in the biosynthesis of specialized metabolites, including other diterpenoids and fatty acids. oup.comwikipedia.org
Enzymatic Considerations in the
The biosynthesis of this compound is dependent on the coordinated action of specific enzymes. The modular nature of these pathways allows for the generation of vast chemical diversity from a common precursor. nih.govresearchgate.net
| Enzyme Class | Proposed Function in this compound Biosynthesis | General Role in Diterpene Metabolism |
| Geranylgeranyl Diphosphate Synthase (GGPPS) | Synthesizes the C20 precursor Geranylgeranyl Diphosphate (GGPP) from C5 isoprenoid units. nih.gov | Provides the universal precursor for all diterpenoid compounds. nih.gov |
| Class II Diterpene Synthase (diTPS) | Protonation-initiated cyclization of GGPP to form the bicyclic (+)-copalyl diphosphate intermediate. | Catalyzes the initial cyclization of GGPP, forming bicyclic diphosphate intermediates. researchgate.net |
| Class I Diterpene Synthase (diTPS) | Catalyzes the conversion of the (+)-copalyl diphosphate intermediate into the communic acid carbon skeleton. | Responsible for further cyclization and rearrangements to create diverse hydrocarbon skeletons. researchgate.net |
| Cytochrome P450 Monooxygenase (P450) | Catalyzes the specific hydroxylation at the C-16 position of the communic acid skeleton to form the final product. | Performs a wide range of oxidative modifications on diterpene scaffolds, leading to functionalization. nih.govoup.com |
The identification and characterization of these specific enzymes from Podocarpus species would be necessary to fully confirm this proposed pathway. Techniques such as metabolite-guided transcriptome sequencing have proven effective in discovering the genes for diTPSs and P450s involved in specialized diterpene metabolism in various plant species. nih.gov
Chemical Synthesis and Derivatization Strategies for 16 Hydroxycommunic Acid
Semi-Synthesis of 16-Hydroxycommunic Acid Analogues
The semi-synthesis of analogues of this compound, starting from more common labdane (B1241275) diterpenes like trans-communic acid, represents a viable strategy for generating structural diversity. Trans-communic acid and its isomers are naturally occurring diterpenes found in various plant species, particularly in conifers of the genus Juniperus. mdpi.comresearchgate.net These compounds provide a versatile scaffold for chemical modifications.
Several studies have focused on the derivatization of the side chain of communic acid, which is directly relevant to the synthesis of this compound analogues. For example, the selective oxidation of the double bonds in the side chain of methyl esters of communic acids has been explored. nih.gov Reactions such as epoxidation with m-chloroperbenzoic acid have been shown to yield a mixture of 12,13-epoxy derivatives. nih.gov Furthermore, singlet oxygen addition to methyl trans-communate has been reported to produce 12-hydroxy derivatives. mdpi.com
Another powerful technique for introducing hydroxyl groups is microbial hydroxylation. The incubation of synthons derived from communic acid with microorganisms like Cunninghamella elegans has been shown to produce monohydroxylated derivatives at various positions. researchgate.net This biotechnological approach offers a regioselective and stereoselective method for functionalizing the diterpene skeleton.
The following table summarizes some semi-synthetic derivatives of labdane diterpenes related to communic acid:
| Starting Material | Reagents/Conditions | Product(s) | Reference(s) |
| Methyl trans-communate | m-chloroperbenzoic acid | 12,13-epoxy derivatives | nih.gov |
| Methyl trans-communate | Singlet oxygen | 12-hydroxy derivatives | mdpi.com |
| Communic acid-derived synthon | Cunninghamella elegans | 1β, 3β-, and 7β-monohydroxylated derivatives | researchgate.net |
| trans-Communic acid | Multiple steps | Oidiolactone C | researchgate.net |
Synthesis of this compound Derivatives for Structure-Activity Relationship Studies
The synthesis of derivatives of a lead compound is crucial for establishing structure-activity relationships (SAR), which in turn guides the design of more potent and selective therapeutic agents. While specific SAR studies on this compound are not yet prevalent, the extensive research on other labdane diterpenes provides a framework for potential modifications.
Derivatization of related labdane diterpenes, such as myrceocommunic acid, has been performed to explore their cytotoxic activities. nih.gov These modifications have included epoxidation, ozonolysis, and decarboxylation to alter the functionality and stereochemistry of the decalin core. nih.gov The resulting derivatives have shown significant antineoplastic cytotoxicity, with some rearranged compounds exhibiting GI50 values in the sub-micromolar range. nih.gov
For this compound, SAR studies would likely involve the synthesis of a library of analogues with modifications at key positions. These could include:
Esterification or amidation of the carboxylic acid at C-19: This is a common modification to alter polarity and cell permeability.
Modification of the hydroxyl group at C-16: Acylation or etherification could probe the importance of this functional group for biological activity.
Alterations to the double bonds in the side chain: Saturation or isomerization could reveal their role in target binding.
Modifications to the decalin ring system: Introduction of further functional groups could explore new binding interactions.
The synthesis of such derivatives would likely employ standard organic chemistry transformations, building upon the semi-synthetic strategies discussed previously. The biological evaluation of these new compounds would then allow for the elucidation of the key structural features required for the desired activity.
The table below lists some known naturally occurring and semi-synthetic labdane diterpenes that could serve as a basis for designing SAR studies for this compound.
| Compound Name | Type | Source/Synthesis | Potential Relevance for SAR |
| trans-Communic acid | Natural Product | Juniperus species | Starting material for semi-synthesis |
| 6β-Hydroxy-trans-communic acid | Natural Product | Salvia cinnabarina | Isomeric analogue |
| Myrceocommunic acid | Natural Product | Juniperus species | Starting material for cytotoxic derivatives |
| Oidiolactone C | Semi-synthetic | From trans-communic acid | Biologically active derivative |
Biological Activities and Mechanistic Research of 16 Hydroxycommunic Acid
Exploration of Mechanisms of Action (Non-Human/In Vitro Focus)
Signaling Pathway Modulations
Research into the specific molecular mechanisms of 16-Hydroxycommunic acid has identified its potential to modulate cellular signaling pathways. One of the key findings points to its role as an inhibitor of Fatty Acid Synthase (FASN) activity. researchgate.net FASN is a critical enzyme in the anabolic pathway responsible for the synthesis of fatty acids, and its inhibition is a significant area of investigation in metabolic and cancer research.
Furthermore, database analysis suggests potential interactions between this compound and several human proteins and genes involved in crucial signaling cascades. genome.jp These include WNT1 inducible signaling pathway protein 2 (WISP2), which is implicated in the Wnt signaling pathway that governs cell proliferation and differentiation. genome.jp Other potential protein interactions include UDP glucuronosyltransferase 1 family polypeptide A3 (UGT1A3), important for detoxification processes, Colony Stimulating Factor 2 (CSF2), a cytokine involved in cell growth and differentiation, and ABCB1, a multidrug resistance protein. genome.jp These potential interactions suggest that the biological effects of this compound may be mediated through a complex network of cellular signals.
Associated Biological Activities of Related Compounds from Source Plants
This compound is isolated from plant species of the Podocarpus genus, which are known to produce a rich diversity of bioactive secondary metabolites. researchgate.netresearchgate.net An examination of compounds co-occurring with this compound reveals a broad spectrum of pharmacological activities.
Insecticidal Activity (e.g., Nagilactone C)
A prominent example of bioactivity among co-isolated compounds is the insecticidal effect of Nagilactone C, a norditerpene dilactone found alongside this compound in Podocarpus fasciculus. researchgate.net Nagilactone C has demonstrated significant insecticidal properties against various insect species. researchgate.net It exhibits high toxicity against the second-instar nymphs of the predatory stink bug, Eocanthecona furcellata. researchgate.net Studies have also documented its toxicity to the larvae of the housefly, Musca domestica, where it impedes larval growth, maturation into pupae, and the emergence of adult flies. researchgate.net The insecticidal and feeding deterrent activities of nagilactones like C, D, and F are well-recognized natural defense mechanisms of Podocarpus plants against herbivory. researchgate.netup.ac.za
Other Noteworthy Pharmacological Effects of Co-Isolated Compounds
The chemical profile of the source plant, Podocarpus fasciculus, includes not only this compound and nagilactones but also a wide array of flavonoids (including biflavonoids, monoflavonoids, and their glycosides) and other phenolic constituents. researchgate.net Many of these co-isolated compounds possess significant pharmacological effects.
Nagilactones as a group display diverse bioactivities, including antifungal, anti-inflammatory, and antitumor properties. researchgate.netresearchgate.net Nagilactone C, for instance, has been identified as a cytotoxic agent. researchgate.net Nagilactone E is noted for its antifungal activity against various fungi, including Candida albicans and Saccharomyces cerevisiae. researchgate.net
Structure Activity Relationship Sar Studies of 16 Hydroxycommunic Acid and Its Derivatives
Analysis of Structural Features Influencing Antiproliferative Activity
The antiproliferative activity of labdane (B1241275) diterpenes is intricately linked to specific structural motifs. The core labdane skeleton, consisting of a bicyclic decalin ring system and a side chain at position C9, offers multiple sites for modification, each influencing the compound's biological activity.
Key structural features that modulate antiproliferative activity in labdane diterpenes, and by extension are relevant for 16-Hydroxycommunic Acid, include:
The Decalin Ring System: Modifications to the decalin core have been shown to significantly impact cytotoxicity. For instance, the introduction of a ketone group into the B-ring of diterpenylhydroquinone derivatives, which are related to labdanes, resulted in decreased potency compared to analogues with an unmodified ring. semanticscholar.org The stereochemistry of the ring fusion (cis or trans) is another critical factor, with different fusions being characteristic of various bioactive clerodanes, a related diterpene class. nih.gov
The Side Chain at C9: The nature of the side chain is paramount for activity. For andrographolide, a well-studied labdane, the α,β-unsaturated γ-lactone moiety is crucial for its anticancer effects. mdpi.com In other labdanes, the presence and configuration of double bonds within the side chain are key. For example, in derivatives of myrceocommunic acid, there were no significant differences in potency between compounds with exocyclic or endocyclic double bonds in the decalin B-ring. semanticscholar.org
Hydroxyl and Carboxyl Groups: The presence and position of hydroxyl (-OH) and carboxylic acid (-COOH) groups are significant determinants of activity. The free carboxylic acid function appears to be relevant for the antiproliferative effect in some dimeric labdane derivatives, as methylation of this group often leads to a decrease in activity. mdpi.com The introduction of a hydroxyl group at specific positions can also modulate activity. For example, 16-hydroxy-pentandralactone and 16-hydroxycleroda-3,13-dien-15,16-olide (B8257824) both demonstrate potent antiproliferative effects, highlighting the potential importance of the 16-hydroxy group. nih.govmdpi.com In the case of labd-13(E)-ene-8α,15-diol, docking studies suggest that introducing a hydroxyl group at the 1α position could significantly increase binding affinity to pharmacological targets like adenylyl cyclase. nih.gov
Ester and Ether Modifications: Semisynthetic modifications, such as the creation of esters, ethers, and amides, have been explored to enhance the antiproliferative activity of labdanes. mdpi.com Dimeric labdanes connected by ether linkers have shown promising activity, with the length of the linker influencing the potency. mdpi.com
The table below summarizes the influence of various structural modifications on the antiproliferative activity of labdane diterpenes, based on studies of related compounds.
| Structural Feature | Modification | Effect on Antiproliferative Activity | Reference(s) |
| Decalin Core | Introduction of a ketone in the B-ring | Decreased potency | semanticscholar.org |
| Side Chain | α,β-unsaturated γ-lactone | Crucial for activity in andrographolide | mdpi.com |
| Carboxylic Acid | Free -COOH group at C18 | Appears important for activity; methylation reduces potency | mdpi.com |
| Hydroxyl Group | Presence of a 16-hydroxy group | Associated with potent activity in related diterpenoids | nih.govmdpi.com |
| Hydroxyl Group | Introduction of a 1α-hydroxy group | Predicted to increase binding affinity to targets | nih.gov |
| Dimerization | Connection via ether linkers | Can enhance activity, linker length is a factor | mdpi.com |
Comparative SAR with Related Diterpenoids and Biflavonoids
To better understand the SAR of this compound, it is useful to compare it with other diterpenoid classes and with structurally distinct but functionally similar natural products like biflavonoids.
Comparison with other Diterpenoids:
Abietane Diterpenes: Abietanes like carnosic acid and tanshinone IIA also possess significant anticancer properties. mdpi.com SAR studies on royleanone-type abietanes have revealed that the presence of an electron-donating group at positions C6 or C7 is crucial for their cytotoxic effects. mdpi.com This contrasts with labdanes, where the focus is often on the C9 side chain and the functional groups around the decalin system.
Clerodane Diterpenes: Clerodanes represent another major class of bicyclic diterpenes. Compounds like 16-hydroxycleroda-3,13-dien-15,16-olide, which shares the 16-hydroxy feature with the subject compound, have been shown to induce apoptosis in cancer cells by downregulating cyclins and cyclin-dependent kinases (CDKs). mdpi.com The SAR in clerodanes is heavily influenced by the decalin ring fusion and the nature of the furan (B31954) or lactone moieties in the side chain.
Kaurane and Pimarane Diterpenes: These multi-cyclic diterpenes also exhibit antiproliferative activities, often through different mechanisms. The rigidity and stereochemistry of their multi-ring systems are key determinants of their bioactivity.
Comparison with Biflavonoids:
Biflavonoids, such as amentoflavone (B1664850) and its derivatives, are dimers of flavonoid units that have also been investigated for their anticancer potential. groupepolyphenols.com Although structurally distinct from diterpenes, they share the ability to modulate key signaling pathways involved in cell proliferation and apoptosis.
Structural Differences: Biflavonoids are polyphenolic compounds, lacking the steroidal-like core of diterpenes. Their SAR is dependent on the hydroxylation pattern, the type of linkage between the flavonoid monomers, and the presence of methoxy (B1213986) or glycosidic groups. groupepolyphenols.com
Functional Similarities: Both labdane diterpenes and biflavonoids have been reported to inhibit cancer cell growth and induce apoptosis. For example, certain biflavonoids from Torreya nucifera have shown inhibitory activity against SARS-CoV 3CLpro, a viral protease, while diterpenes from the same plant exhibited antiproliferative activity against HeLa cells. srce.hr This highlights that different structural classes from the same natural source can possess distinct but equally valuable biological activities.
The following table provides a comparative overview of key SAR features.
| Compound Class | Core Structure | Key Features for Antiproliferative Activity | Reference(s) |
| Labdane Diterpenes | Bicyclic decalin with side chain | C9 side chain (e.g., lactone), functional groups on decalin ring (-OH, -COOH), stereochemistry. | mdpi.commdpi.com |
| Abietane Diterpenes | Tricyclic ring system | Oxidation pattern of the quinone ring, electron-donating groups at C6/C7. | mdpi.com |
| Clerodane Diterpenes | Bicyclic decalin with side chain | Stereochemistry of ring fusion, furan/lactone moieties in the side chain. | nih.govmdpi.com |
| Biflavonoids | Dimeric flavonoid units | Hydroxylation pattern, inter-flavonoid linkage type, methoxylation. | groupepolyphenols.com |
Computational Approaches to SAR Prediction and Optimization
In modern drug discovery, computational methods are indispensable for predicting and optimizing the activity of lead compounds. For labdane diterpenes, these approaches provide valuable insights into their interactions with biological targets and help guide the synthesis of more potent and selective derivatives.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor's active site. Docking studies have been performed on labdane diterpenes to understand their binding modes. For instance, a study on labd-13(E)-ene-8α,15-diol, a compound related to communic acid, used docking to explore its interaction with adenylyl cyclase. nih.gov The results suggested that this labdane derivative could adopt a binding mode similar to forskolin, a known activator of the enzyme. The study also predicted that adding a hydroxyl group at the 1α-position would enhance binding affinity, demonstrating the predictive power of docking for SAR analysis. nih.gov Such studies are crucial for identifying key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that are essential for bioactivity.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. While specific QSAR studies on this compound are scarce, this methodology is widely applied to natural products. A QSAR study would typically involve calculating a range of molecular descriptors (e.g., electronic, steric, hydrophobic) for a series of labdane derivatives and correlating them with their measured antiproliferative potencies (e.g., IC50 values). The resulting model can then be used to predict the activity of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts.
Pharmacophore Modeling: This approach identifies the 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a specific biological target. A pharmacophore model for antiproliferative labdane diterpenes could be developed based on a set of active compounds, providing a template for designing new molecules with improved activity.
Network Pharmacology: This computational tool is used to predict the potential targets of a compound and understand its mechanism of action within a complex network of biological pathways. mdpi.com For a compound like this compound, network pharmacology could help elucidate its anticancer effects by identifying multiple protein targets and signaling pathways it might modulate, offering a holistic view of its bioactivity. mdpi.com
These computational tools are powerful complements to experimental SAR studies, enabling a more rational and efficient approach to the design and development of new diterpene-based anticancer agents.
Analytical Methodologies for 16 Hydroxycommunic Acid Research
Advanced Spectroscopic Techniques for Characterization (e.g., NMR, IR, FAB-MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. In the analysis of compounds like 16-Hydroxycommunic acid, both ¹H and ¹³C NMR are employed.
¹H NMR: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms in the molecule. For a related compound, phytanic acid, the terminal methyl groups show overlapping doublets at 0.85-0.90 ppm, while the methyl group at C3 appears as a doublet at 1.01 ppm. aocs.org The signals for protons on carbons adjacent to a cyclopropane (B1198618) ring can be split, appearing at distinct chemical shifts. aocs.org For instance, in ethanol (B145695), the three chemically non-equivalent sets of protons (CH₃, CH₂, and OH) each produce a distinct signal in the ¹H NMR spectrum. libretexts.org
¹³C NMR: This technique provides information about the different carbon atoms in the molecule. The chemical shifts in ¹³C NMR are indicative of the type of carbon (e.g., C=O, C=C, C-O).
Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. libretexts.orgutdallas.edu For this compound, which contains a carboxylic acid and a hydroxyl group, characteristic IR absorption bands would be expected.
O-H Stretch: A broad and strong absorption band is typically observed between 2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid group. libretexts.org Alcohols also show a strong, broad O-H stretching band. libretexts.org
C=O Stretch: A strong absorption band for the carbonyl group of the carboxylic acid is expected in the range of 1700-1730 cm⁻¹. uc.edu
C-O Stretch: A C-O stretching vibration for the alcohol and carboxylic acid would appear in the 1000-1300 cm⁻¹ region. uc.edu
C=C Stretch: The presence of a double bond would result in a C=C stretching vibration around 1640-1680 cm⁻¹. libretexts.org
Table 1: Characteristic IR Absorption Frequencies for Functional Groups Relevant to this compound
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500-3300 | Strong, Broad |
| C=O (Carboxylic Acid) | 1700-1730 | Strong |
| O-H (Alcohol) | 3200-3500 | Strong, Broad |
| C-O | 1000-1300 | Strong |
| C=C | 1640-1680 | Medium |
Fast Atom Bombardment Mass Spectrometry (FAB-MS):
FAB-MS is a soft ionization technique used to determine the molecular weight of non-volatile and thermally labile compounds like this compound. nih.gov This method provides the molecular ion peak, which corresponds to the molecular weight of the compound, as well as fragmentation patterns that can aid in structural elucidation. nih.gov For instance, in the analysis of oligosaccharides, FAB-MS provides information on the sugar composition and arrangement. nih.gov
Chromatographic Methods for Purity Assessment and Quantification (e.g., HPLC)
Chromatographic techniques are essential for separating this compound from complex mixtures and for assessing its purity and quantifying its concentration.
High-Performance Liquid Chromatography (HPLC):
HPLC is a widely used technique for the separation, identification, and quantification of compounds. phcog.com For organic acids like this compound, reversed-phase HPLC is a common approach. notulaebotanicae.ro
Methodology: A typical HPLC method involves a C18 column and a mobile phase consisting of an acidified aqueous solution and an organic solvent like acetonitrile (B52724) or methanol. nih.govrjpharmacognosy.ir The separation is based on the differential partitioning of the analyte between the stationary phase and the mobile phase. Detection is often achieved using a UV detector at a wavelength where the compound absorbs light. notulaebotanicae.ro
Validation: A developed HPLC method must be validated to ensure its reliability. rjpharmacognosy.ir Validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ). rjpharmacognosy.ir For example, a validated HPLC method for rosmarinic acid showed linearity in the range of 72-110 µg/mL with a high correlation coefficient (r² > 0.99). rjpharmacognosy.ir
Table 2: Typical Parameters for HPLC Analysis of Organic Acids
| Parameter | Typical Value/Condition |
| Column | C18 (Reversed-Phase) |
| Mobile Phase | Acetonitrile/Methanol and acidified water |
| Detector | UV-Vis |
| Flow Rate | 0.5 - 1.5 mL/min |
| Injection Volume | 10 - 20 µL |
Integration of Multi-Omics Approaches in Natural Product Analysis
The analysis of natural products is increasingly benefiting from the integration of multiple "omics" disciplines, such as genomics, transcriptomics, proteomics, and metabolomics. nih.gov This multi-omics approach provides a more comprehensive understanding of the biological systems producing these compounds.
Concept: By combining data from different omics levels, researchers can correlate gene expression with protein production and metabolite synthesis. nih.gov This integrated analysis can help in identifying the biosynthetic pathways of natural products and in discovering novel compounds. nih.gov
Application: In the context of this compound, a multi-omics approach could involve analyzing the transcriptome and metabolome of the source organism. This could reveal the genes and enzymes involved in its biosynthesis. Such approaches have been successfully used in various fields, including cancer research and understanding complex diseases. nih.govmedrxiv.org For instance, multi-omics analysis has been employed to identify biomarkers for diseases and to understand the mechanisms of drug action. frontiersin.org
Ecological and Chemoecological Roles of 16 Hydroxycommunic Acid
Role as a Plant Metabolite in Podocarpus Species
16-Hydroxycommunic acid has been identified as a constituent of Podocarpus fasciculus, a species within the Podocarpaceae family. researchgate.netresearchgate.netscribd.com It is one of numerous secondary metabolites produced by this plant, existing alongside other diterpenes, norditerpenes, flavonoids, and phenolic compounds. researchgate.net The presence of this compound in P. fasciculus underscores its role as a component of the plant's chemical profile. The genus Podocarpus is known for its rich and diverse array of diterpenoids, which are often considered taxonomic markers for the genus. researchgate.net
The isolation of this compound from Podocarpus fasciculus is a key finding in the phytochemical analysis of this species. The following table provides a summary of the compounds identified alongside this compound in one study.
| Compound Class | Examples of Compounds Found with this compound in Podocarpus fasciculus |
| Norditerpenes | Nagilactone C |
| Biflavonoids | Podocarpusflavone A, 7″,4'″-dimethylamentoflavone |
| Monoflavonoids | Various |
| Flavanoid Glycosides | Various |
| Phenolic Constituents | Various |
This table is based on compounds isolated from the 95% ethanolic extract of Podocarpus fasciculus in a specific study. researchgate.net
Potential Defensive Roles Against Herbivores or Pathogens
While direct studies on the specific defensive activities of this compound are limited, its chemical nature and the known roles of related compounds suggest a potential involvement in plant defense. It has been reported as a cytotoxic constituent of Podocarpus fasciculus, which indicates a general level of biological activity that could deter herbivores or inhibit pathogens. scribd.com
Contribution to Plant Adaptation and Environmental Interactions
The production of secondary metabolites like this compound is a key strategy for plant adaptation to their environment. These compounds can mediate interactions with both biotic and abiotic factors. The synthesis of such metabolites can be influenced by environmental stresses, including pathogen attack, wounding, and changes in light intensity or temperature. nih.gov
Future Research Trajectories for 16 Hydroxycommunic Acid
Unraveling Complete Biosynthetic Pathways
The biosynthesis of labdane-related diterpenoids (LRDs) is a complex process that begins with the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP). nih.govnih.gov The formation of the characteristic bicyclic labdane (B1241275) skeleton is typically catalyzed by a class II diterpene synthase (diTPS), which cyclizes GGPP into a copalyl diphosphate (B83284) (CPP) intermediate. Subsequently, a class I diTPS facilitates further cyclization and rearrangement to form the specific diterpene backbone, in this case, the communic acid scaffold. nih.govnih.gov
The final step in the biosynthesis of 16-hydroxycommunic acid is presumed to be a hydroxylation reaction at the C-16 position of the communic acid molecule. This highly specific oxidation is likely catalyzed by a member of the cytochrome P450 monooxygenase (CYP) superfamily of enzymes. nih.govnih.gov Future research should focus on identifying and characterizing the specific diTPS and CYP enzymes involved in this pathway. A proposed biosynthetic pathway is detailed in the table below.
| Step | Precursor | Intermediate/Product | Enzyme Class |
| 1 | Geranylgeranyl pyrophosphate (GGPP) | Copalyl diphosphate (CPP) | Class II Diterpene synthase (diTPS) |
| 2 | Copalyl diphosphate (CPP) | Communic acid | Class I Diterpene synthase (diTPS) |
| 3 | Communic acid | This compound | Cytochrome P450 monooxygenase (CYP) |
This table outlines the proposed biosynthetic pathway for this compound, starting from the precursor GGPP.
Unraveling this pathway will not only provide fundamental insights into plant biochemistry but also open avenues for the biotechnological production of this compound and related compounds.
Comprehensive Mechanistic Elucidation of Biological Activities
Preliminary studies on communic acid, the parent compound of this compound, have indicated a range of biological activities, including antibacterial, and antitumoral effects. nih.govnih.gov However, the precise molecular mechanisms underlying these activities are not yet fully understood. For instance, the anticancer properties of other labdane diterpenes, such as coronarin D, have been linked to the activation of the MAPK signaling pathway, leading to the induction of apoptosis. nih.gov
Future mechanistic studies on this compound should aim to:
Identify specific cellular and molecular targets.
Elucidate the signaling pathways modulated by the compound.
Determine the structure-activity relationship to understand how the C-16 hydroxyl group influences its biological effects.
Such investigations will be critical in validating the therapeutic potential of this compound and guiding the development of more potent and selective derivatives.
Development of Novel Synthetic Analogues with Enhanced Potency
Communic acid has been utilized as a chiral building block for the synthesis of various other bioactive molecules. nih.gov This synthetic versatility provides a strong foundation for the development of novel analogues of this compound with potentially enhanced therapeutic properties. Chemical modifications of the communic acid structure, such as alterations to the side chain and functional group transformations, have been explored. nih.gov
Future synthetic efforts could focus on:
Modifying the side chain: Introducing different functional groups to the side chain could influence the compound's interaction with biological targets.
Derivatization of the carboxyl group: Esterification or amidation of the carboxylic acid could alter the compound's solubility and pharmacokinetic properties.
Stereoselective synthesis: The development of stereoselective synthetic routes will allow for the preparation of specific stereoisomers and the investigation of their differential biological activities.
The synthesis and biological evaluation of a library of this compound analogues will be instrumental in identifying lead compounds with improved potency and selectivity for specific therapeutic applications. mdpi.comnih.gov
Exploration of Additional Bioactivities and Therapeutic Potential (Pre-Clinical)
The known biological activities of communic acid, such as its cytotoxic and antimicrobial effects, suggest that this compound may also possess a broad spectrum of therapeutic applications. nih.govnih.gov Further preclinical research is warranted to explore these and other potential bioactivities. The diverse biological activities reported for other labdane diterpenes, including anti-inflammatory and neuroprotective effects, provide a rationale for investigating these properties in this compound. researchgate.netthieme-connect.com
Future pre-clinical studies should include:
In vitro screening: Testing the compound against a wide range of cancer cell lines, bacterial and fungal pathogens, and viral targets.
Cell-based assays: Investigating its effects on key cellular processes such as inflammation, oxidative stress, and neuroprotection.
In vivo animal models: Evaluating the efficacy and safety of this compound in relevant animal models of disease. mdpi.com
These comprehensive preclinical evaluations will be essential to identify the most promising therapeutic avenues for the clinical development of this compound.
Sustainable Production and Biotechnological Applications
The natural abundance of this compound can be a limiting factor for its large-scale production. Therefore, developing sustainable and economically viable production methods is a key future direction. Metabolic engineering of microbial cell factories, such as the yeast Saccharomyces cerevisiae, offers a promising alternative to chemical synthesis or extraction from natural sources for the production of terpenoids. researchgate.netnih.govnih.gov
By introducing the biosynthetic genes for this compound into a microbial host, it is possible to achieve high-yield production from simple and inexpensive starting materials. nih.govoup.com Key steps in developing a microbial production platform include:
Identification and cloning of biosynthetic genes: Isolating the genes encoding the diTPS and CYP enzymes from the natural source.
Fermentation process development: Establishing and optimizing the fermentation conditions for large-scale production.
Successful implementation of these biotechnological approaches will not only ensure a sustainable supply of this compound for research and development but also pave the way for its potential commercialization. acs.orgsemanticscholar.org
Q & A
What experimental methodologies are optimal for isolating and purifying 16-Hydroxycommunic Acid from natural sources?
Isolation typically involves solvent extraction (e.g., methanol or ethyl acetate) followed by chromatographic techniques such as column chromatography (silica gel or reverse-phase) and HPLC for purification. Researchers should validate purity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) . For complex matrices, tandem techniques like LC-MS/MS improve specificity. Stability during extraction must be monitored, as hydroxylated compounds are prone to oxidation; inert atmospheres or antioxidants (e.g., BHT) may be required .
How can researchers resolve contradictory bioactivity data for this compound across different cell lines?
Contradictions often arise from variability in experimental conditions (e.g., cell culture media, oxygen levels) or differences in metabolite uptake. A systematic approach includes:
- Standardized assays : Replicate experiments under controlled conditions (e.g., hypoxia vs. normoxia) .
- Metabolomic profiling : Identify intracellular metabolite levels to correlate bioactivity with cellular context .
- Dose-response validation : Use Hill slope analysis to confirm efficacy thresholds and rule out off-target effects .
What advanced spectroscopic techniques are critical for characterizing this compound’s structural stability under physiological conditions?
- Dynamic NMR : Monitors conformational changes in real-time under varying pH/temperature .
- FT-IR spectroscopy : Identifies hydrogen-bonding interactions affecting stability in aqueous buffers .
- X-ray crystallography : Resolves 3D structure but requires high-purity crystals, which may be challenging due to the compound’s polarity .
How should researchers design experiments to investigate this compound’s role in plant defense mechanisms?
- Transcriptomic profiling : Compare gene expression in treated vs. untreated plant tissues under stress (e.g., pathogen exposure) .
- Isotopic labeling : Trace metabolic flux using ¹³C-labeled precursors to map biosynthetic pathways .
- Knockout models : Use CRISPR/Cas9 to silence putative biosynthetic genes and observe phenotypic changes .
What computational strategies are effective for modeling this compound’s interactions with enzymatic targets?
- Molecular docking : Predict binding affinities using software like AutoDock Vina, but validate with mutagenesis studies .
- MD simulations : Simulate ligand-protein dynamics over microsecond timescales to assess stability of interactions .
- QSAR modeling : Corrogate structural features (e.g., hydroxyl group positioning) with inhibitory activity .
How can researchers address reproducibility challenges in synthesizing this compound derivatives?
- Robust reaction monitoring : Use in-situ FT-IR or Raman spectroscopy to track reaction progress and intermediates .
- Design of Experiments (DoE) : Optimize parameters (temperature, catalyst loading) via factorial design to minimize batch variability .
- Crystallography-guided synthesis : Leverage crystal structures to rationalize stereochemical outcomes .
What analytical approaches are recommended for detecting this compound degradation products in long-term stability studies?
- Forced degradation : Expose the compound to heat, light, and hydrolytic conditions, then analyze via UPLC-QTOF-MS to identify degradants .
- Accelerated stability testing : Use Arrhenius modeling to predict shelf life under storage conditions .
- EPR spectroscopy : Detect free radical formation during oxidative degradation .
How should mechanistic studies differentiate this compound’s direct enzyme inhibition from indirect regulatory effects?
- Kinetic assays : Measure enzyme activity in vitro with purified proteins to confirm direct inhibition .
- RNAi knockdown : Reduce endogenous enzyme levels and assess whether exogenous compound effects persist .
- Phosphoproteomics : Identify signaling cascades modulated by the compound to infer indirect mechanisms .
What strategies mitigate spectral interference when quantifying this compound in complex biological matrices?
- Matrix-matched calibration : Prepare standards in analyte-free biological fluid to account for ion suppression/enhancement in LC-MS .
- Derivatization : Convert hydroxyl groups to esters or ethers to enhance ionization efficiency and reduce background noise .
- MRM transitions : Use triple-quadrupole MS with selective ion pairs to improve specificity .
How can researchers integrate multi-omics data to elucidate this compound’s systemic effects?
- Network pharmacology : Map compound-target interactions onto KEGG pathways to identify hub genes/proteins .
- Metabolome-transcriptome correlation : Apply weighted gene co-expression analysis (WGCNA) to link metabolite levels with gene clusters .
- Machine learning : Train models on omics datasets to predict novel biological roles (e.g., anti-inflammatory vs. antioxidant) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
